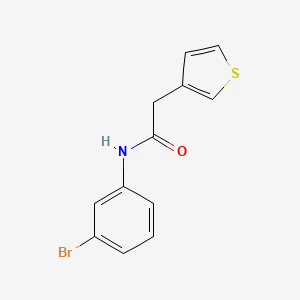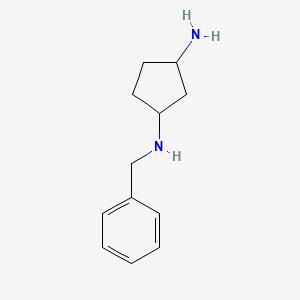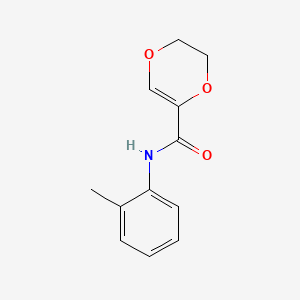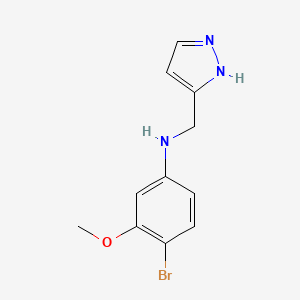
N-(3-bromophenyl)-2-thiophen-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-thiophen-3-ylacetamide: is an organic compound that features a bromophenyl group attached to a thiophene ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromoaniline and thiophene-3-acetic acid.
Reaction Steps:
Industrial Production Methods:
- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with Pd/C as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors in biological systems, leading to its observed biological effects.
- The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine: Another bromophenyl derivative with potential medicinal applications.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with similar structural features and biological activities.
N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide: An indoleamine 2,3-dioxygenase inhibitor with potential anticancer properties.
Uniqueness:
- N-(3-bromophenyl)-2-thiophen-3-ylacetamide is unique due to its specific combination of a bromophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-2-1-3-11(7-10)14-12(15)6-9-4-5-16-8-9/h1-5,7-8H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGOUZEOGSAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide](/img/structure/B7606604.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7606608.png)
![N-(4-cyanophenyl)-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7606614.png)
![2-[5-(3-chlorophenyl)-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B7606628.png)
![2-[2-[(2-Methyl-5-nitrobenzoyl)amino]ethoxy]acetic acid](/img/structure/B7606640.png)
![2-[2-[(2-methyl-1H-indole-3-carbonyl)amino]ethoxy]acetic acid](/img/structure/B7606642.png)

![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonylamino)ethoxy]acetic acid](/img/structure/B7606661.png)
![2-[2-[(3-Sulfamoylphenyl)carbamoylamino]ethoxy]acetic acid](/img/structure/B7606674.png)

![2-[2-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]ethoxy]acetic acid](/img/structure/B7606680.png)
![1-[(4-Chlorothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7606685.png)

